molecular formula C18H18N2S B2411962 2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]pyridine CAS No. 891026-51-0

2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]pyridine

Cat. No.: B2411962
CAS No.: 891026-51-0
M. Wt: 294.42
InChI Key: VXHPYGIEPAEEPB-UHFFFAOYSA-N
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Description

2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that features a thiazole ring and a pyridine ring. The presence of these rings makes it an interesting subject for research due to its potential biological and chemical properties. Thiazole and pyridine rings are known for their roles in various biological activities, making this compound a valuable target for synthesis and study.

Preparation Methods

The synthesis of 2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]pyridine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to improve yield and efficiency .

Chemical Reactions Analysis

2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions using palladium catalysts and boronic acids.

Scientific Research Applications

2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]pyridine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating them. The pyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar compounds include other thiazole and pyridine derivatives, such as:

  • 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]pyridine
  • 2-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]pyridine
  • 2-[4-(4-Phenyl)-1,3-thiazol-2-yl]pyridine

Compared to these compounds, 2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]pyridine may exhibit unique properties due to the butyl group, which can influence its hydrophobicity, steric effects, and overall reactivity .

Properties

IUPAC Name

4-(4-butylphenyl)-2-pyridin-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S/c1-2-3-6-14-8-10-15(11-9-14)17-13-21-18(20-17)16-7-4-5-12-19-16/h4-5,7-13H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHPYGIEPAEEPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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